1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea
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Overview
Description
1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea is a complex organic compound that combines the structural features of naphthalene, quinoxaline, and thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea typically involves the reaction of naphthalene derivatives with quinoxaline and thiourea under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between 2-naphthylamine and quinoxaline-6-carbonyl chloride, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and quinoxaline rings.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism by which 1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoxaline moiety is known to interact with DNA, potentially leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the naphthalene structure but differs in its functional groups and overall reactivity.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but has different applications and chemical properties.
Uniqueness
1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea is unique due to its combination of naphthalene, quinoxaline, and thiourea structures, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a compound of significant interest.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-quinoxalin-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4S/c24-19(22-15-6-5-13-3-1-2-4-14(13)11-15)23-16-7-8-17-18(12-16)21-10-9-20-17/h1-12H,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXZMCDILKNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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